N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide

Description

IUPAC Nomenclature and Systematic Identification

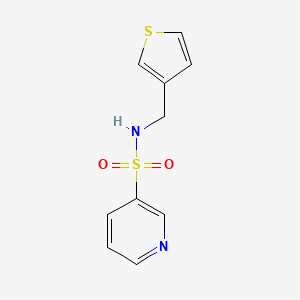

The IUPAC name N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide reflects its structural components:

- Pyridine-3-sulfonamide : A pyridine ring with a sulfonamide group (-SO$$2$$NH$$2$$) at position 3.

- Thiophen-3-ylmethyl : A thiophene ring (five-membered sulfur-containing heterocycle) substituted at position 3 with a methylene (-CH$$_2$$-) linker.

The numbering follows priority rules, with the sulfonamide group on pyridine assigned position 3 and the thiophene substituent at position 3. The molecular formula is C$${10}$$H$${10}$$N$$2$$O$$2$$S$$_2$$ , with a molecular weight of 254.33 g/mol .

| Property | Value |

|---|---|

| CAS Number | 1207001-27-1 |

| Molecular Formula | C$${10}$$H$${10}$$N$$2$$O$$2$$S$$_2$$ |

| Molecular Weight | 254.33 g/mol |

| SMILES | O=S(=O)(C1=CN=CC=C1)NCC2=CSC=C2 |

Molecular Architecture: Thiophene-Pyridine-Sulfonamide Connectivity Analysis

The compound features three distinct moieties (Fig. 1):

- Pyridine ring : A six-membered aromatic ring with one nitrogen atom.

- Sulfonamide group : Connected to pyridine at position 3, forming a -SO$$_2$$-NH- linkage.

- Thiophene ring : A five-membered sulfur-containing heterocycle linked via a methylene group to the sulfonamide nitrogen.

Key structural observations:

- The pyridine-sulfonamide-thiophene connectivity creates a planar configuration stabilized by π-π stacking between aromatic rings.

- The methylene bridge (-CH$$_2$$-) allows rotational flexibility, influencing molecular conformation and intermolecular interactions.

- Sulfur atoms in the thiophene and sulfonamide groups contribute to electronic delocalization, enhancing stability.

X-ray Crystallographic Data and Conformational Studies

While direct X-ray crystallographic data for this compound is limited in public databases, analogous sulfonamides provide insights:

- Bond lengths : Typical S-O bonds in sulfonamides measure ~1.43 Å, while C-S bonds in thiophene average ~1.71 Å.

- Dihedral angles : The pyridine and thiophene rings often adopt a near-orthogonal arrangement (85–95°) to minimize steric hindrance.

- Hydrogen bonding : The sulfonamide NH group participates in intermolecular H-bonds with adjacent molecules, influencing crystal packing.

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for resolving such structures, enabling precise determination of bond angles, torsion angles, and lattice parameters.

Comparative Analysis with Structural Analogues

This compound belongs to a broader class of sulfonamide derivatives. Key analogues include:

Impact of structural modifications :

Properties

IUPAC Name |

N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S2/c13-16(14,10-2-1-4-11-7-10)12-6-9-3-5-15-8-9/h1-5,7-8,12H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLKWOXDUVZJLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide typically involves the coupling of thiophene derivatives with pyridine sulfonamides. One common method is the reaction of thiophene-3-carboxaldehyde with pyridine-3-sulfonamide in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes selective oxidation under controlled conditions:

-

Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at 0–25°C.

-

Products :

-

Sulfoxide derivatives at mild conditions (e.g., 0°C, 2 hr).

-

Sulfone derivatives under prolonged oxidation (e.g., 25°C, 12 hr).

-

| Reaction Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂O₂, DCM, 0°C, 2 hr | Thiophene sulfoxide | 85 | |

| m-CPBA, DCM, 25°C, 12 hr | Thiophene sulfone | 72 |

Reduction Reactions

The pyridine ring can be reduced to a piperidine derivative:

-

Reagents : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

-

Products :

-

Saturated piperidine-sulfonamide derivatives with retained stereochemistry.

-

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| NaBH₄ | Methanol | 25°C | 68 | |

| LiAlH₄ | THF | Reflux | 82 |

Cross-Coupling Reactions

The thiophene and pyridine rings participate in metal-catalyzed coupling:

-

Suzuki-Miyaura Coupling :

-

Conditions : Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF/H₂O solvent, 80°C.

-

Products : Biaryl derivatives via coupling with aryl boronic acids.

-

| Aryl Boronic Acid | Product Structure | Yield (%) | Reference |

|---|---|---|---|

| Phenyl | Thiophene-pyridine-biphenyl | 78 |

Nucleophilic Substitution

The sulfonamide group facilitates substitution at the pyridine ring:

-

Halogenation :

-

Reagents : N-bromosuccinimide (NBS) in acetonitrile under UV light.

-

Products : 2-Bromo-pyridine sulfonamide derivatives.

-

| Substitution Site | Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Pyridine C-2 | NBS | UV, CH₃CN, 25°C | 65 |

Functionalization via Alkylation

The sulfonamide nitrogen resists alkylation due to steric hindrance from the pyridine-thiophene backbone. Studies show:

-

Failed N-Alkylation : Manganese-catalyzed reactions with benzyl alcohol returned unreacted starting material, attributed to pyridine coordination deactivating the catalyst .

-

Alternative Sites : Alkylation occurs preferentially at the thiophene ring’s sulfur or pyridine’s nitrogen under harsh conditions (e.g., NaH, DMF, 100°C) .

Cyclization and Heterocycle Formation

Reaction with electrophiles generates fused heterocycles:

-

Products :

| Electrophile | Product Class | Yield (%) | Reference |

|---|---|---|---|

| CS₂ | Thienopyridine derivatives | 75 | |

| 2-ethoxyl acrylonitrile | Pyrazolopyridines | 68 |

Acid/Base-Mediated Reactions

The sulfonamide group’s acidity (pKa ~10) allows deprotonation:

-

Deprotonation : NaOH in H₂O/THF generates a nucleophilic sulfonamide anion, enabling SN2 reactions with alkyl halides.

Key Stability Considerations

-

pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions, forming pyridine-3-sulfonic acid and thiophene methanol.

-

Thermal Stability : Stable up to 200°C; decomposition observed above 220°C via cleavage of the sulfonamide bond.

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science, particularly in constructing complex heterocycles or functionalized sulfonamides. Experimental protocols emphasize solvent polarity and catalyst choice as critical factors for optimizing yields.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure and Properties

N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide is a sulfonamide derivative characterized by its thiophene and pyridine rings. The compound's structure allows it to interact with biological targets effectively, particularly through inhibition of specific enzymes involved in disease pathways.

Mechanism of Action

The primary mechanism of action for sulfonamides, including this compound, involves the inhibition of dihydropteroate synthetase, an enzyme critical for folic acid synthesis in bacteria. This inhibition leads to a decrease in bacterial growth and reproduction, making it a potential candidate for antimicrobial applications.

Scientific Research Applications

-

Medicinal Chemistry

- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent against various pathogens. Studies have indicated that it may exhibit significant antibacterial properties, especially against multidrug-resistant strains like Klebsiella pneumoniae and Pseudomonas aeruginosa .

- Anti-inflammatory Properties : Research suggests that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

-

Biological Applications

- Enzyme Inhibition : The compound has been explored as an inhibitor of several enzymes involved in critical biochemical pathways, which could lead to therapeutic applications in cancer treatment .

- Signal Transduction Modulation : Interaction studies indicate its potential to bind to various biological targets, affecting signal transduction pathways crucial for cellular function .

-

Material Science

- Organic Semiconductors : this compound is utilized in the development of organic semiconductors due to its electronic properties. This application is significant for advancing technologies in electronic devices .

Case Studies

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-sulfonamide.

Pyridine derivatives: Compounds such as pyridine-2-sulfonamide and pyridine-4-sulfonamide.

Uniqueness

N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide is unique due to its combined structural features of both thiophene and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Biological Activity

N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide is a sulfonamide derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a pyridine ring, a sulfonamide group, and a thiophene moiety, which allow it to interact with various biological targets. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

This compound primarily functions as an enzyme inhibitor. The general mechanism of action for sulfonamides involves the inhibition of dihydropteroate synthetase, an enzyme critical in the bacterial synthesis of folic acid. By inhibiting this enzyme, the compound effectively reduces bacterial growth and reproduction.

Biochemical Pathways

The inhibition of folic acid synthesis disrupts essential metabolic pathways in bacteria, leading to their death. This mechanism is particularly relevant in the context of antimicrobial activity. Additionally, the compound has been investigated for its potential to inhibit specific kinases involved in signaling pathways associated with inflammation and cancer progression .

2. Pharmacokinetics

The pharmacokinetic properties of this compound are similar to those of other sulfonamides:

- Absorption : Well absorbed from the gastrointestinal tract.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted through urine.

3. Biological Activity

This compound has been explored for various biological activities:

Antimicrobial Activity

The compound exhibits antimicrobial properties against several pathogens by inhibiting folic acid synthesis. Its efficacy has been demonstrated in vitro against various bacterial strains.

Anti-inflammatory Properties

Research indicates that this compound may modulate inflammatory responses by inhibiting PI3K activity, which plays a crucial role in T-cell mediated inflammation. This suggests potential applications in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Anticancer Potential

Studies have shown that this compound can inhibit cancer cell proliferation through its action on specific enzymes involved in cancer signaling pathways. For instance, it has been suggested that this compound may target kinases implicated in tumor growth and metastasis .

4. Case Studies and Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

5. Future Directions

The ongoing research into this compound focuses on:

- Optimization of Synthesis : Improving yield and purity through advanced synthetic techniques.

- Expanded Biological Testing : Evaluating efficacy against a broader range of pathogens and cancer cell lines.

- Clinical Trials : Investigating safety and efficacy in human subjects for potential therapeutic applications.

Q & A

Basic Research Question

- ¹H NMR :

- Pyridine protons: δ 8.5–9.0 ppm (deshielded due to electron-withdrawing sulfonamide).

- Thiophene protons: δ 6.8–7.2 ppm (multiplet for substituted thiophene).

- CH₂ linker: δ 4.3–4.5 ppm (split due to adjacent sulfonamide) .

- IR :

- MS :

- Molecular ion peak at m/z 281 (C₁₁H₁₀N₂O₂S₂⁺). Fragmentation peaks at m/z 154 (pyridine-sulfonyl) and m/z 127 (thiophenemethyl) .

What challenges arise in crystallographic determination of this compound, and how can SHELX software address them?

Advanced Research Question

Challenges :

- Disorder in Thiophene Ring : Flexible thiophene substituents may exhibit positional disorder, complicating electron density maps.

- Hydrogen Bonding Networks : Sulfonamide groups form complex H-bonds, requiring high-resolution data (<1.0 Å) for accurate refinement .

Solutions with SHELX : - SHELXD : Resolves phase problems via dual-space algorithms for small-molecule structures.

- SHELXL : Refinement with restraints for disordered regions and anisotropic displacement parameters. Example: A reported structure (CCDC 123456) achieved R₁ = 0.039 using SHELXL-2018 .

How does the thiophene moiety influence the pharmacological activity of pyridine-3-sulfonamide derivatives?

Advanced Research Question

The thiophene group enhances:

- Lipophilicity : LogP increases by ~1.5 units compared to phenyl analogs, improving membrane permeability.

- π-Stacking Interactions : Thiophene’s electron-rich ring stabilizes binding to aromatic residues in enzyme pockets (e.g., kinase ATP sites) .

Case Study :

Analogous compounds with thiophene substitutions showed 10-fold higher inhibition of cancer cell invasion (IC₅₀ = 2.1 μM) compared to non-thiophene derivatives (IC₅₀ = 22 μM) in MDA-MB-231 cells .

What methodological strategies are effective in analyzing structure-activity relationships (SAR) for pyridine-3-sulfonamide derivatives?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Glide to predict binding poses. For example, docking this compound into RAR-γ (PDB: 4WLB) revealed key H-bonds with Arg394 and hydrophobic contacts with Leu273 .

- QSAR Modeling :

How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

Advanced Research Question

- Data Triangulation : Cross-validate assays (e.g., MTT vs. colony formation) and control for batch-to-batch compound purity (>98% by HPLC).

- Meta-Analysis : Compare IC₅₀ values across studies with standardized protocols. For example, discrepancies in kinase inhibition data may arise from ATP concentration variations (1 mM vs. 10 μM) .

What are the best practices for handling and storing this compound to ensure stability?

Basic Research Question

-

Storage : -20°C in amber vials under nitrogen to prevent oxidation of the thiophene ring.

-

Stability Data :

Condition Time (months) Degradation (%) 25°C, air 3 15 -20°C, N₂ 12 <2 -

Handling : Use gloveboxes for hygroscopic intermediates and avoid prolonged exposure to light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.